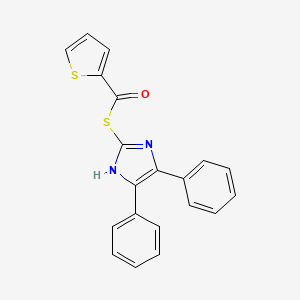![molecular formula C14H18N4O2 B11509794 2-Amino-4,4-dimethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1'-cyclohexan]-2-ene-1,5-dicarbonitrile](/img/structure/B11509794.png)
2-Amino-4,4-dimethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1'-cyclohexan]-2-ene-1,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,4-dimethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1’-cyclohexan]-2-ene-1,5-dicarbonitrile is a complex heterocyclic compound featuring a spiro-fused bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4-dimethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1’-cyclohexan]-2-ene-1,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde under reflux conditions in ethanol . The reaction yields a mixture of products, which can be separated and purified using preparative thin-layer chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,4-dimethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1’-cyclohexan]-2-ene-1,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Amino-4,4-dimethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1’-cyclohexan]-2-ene-1,5-dicarbonitrile has been studied for its potential antitumor activity . It has shown significant antiproliferative effects against various cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cells . The compound induces apoptosis and disrupts the cell cycle, making it a promising candidate for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-Amino-4,4-dimethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1’-cyclohexan]-2-ene-1,5-dicarbonitrile involves the disruption of cellular processes essential for cancer cell survival. The compound interferes with the actin cytoskeleton, leading to the disappearance of actin filaments and the accumulation of granular actin in the cytoplasm . This disruption induces apoptosis and halts cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines]: These compounds also feature a spiro-fused bicyclic structure and have shown potential antitumor activity.
Bicyclo[2.1.1]hexanes: These compounds are valuable in medicinal chemistry due to their sp3-rich chemical space and potential biological activities.
Uniqueness
2-Amino-4,4-dimethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1’-cyclohexan]-2-ene-1,5-dicarbonitrile is unique due to its specific spiro-fused bicyclic structure and the presence of multiple functional groups, which contribute to its diverse reactivity and potential biological activities. Its ability to disrupt the actin cytoskeleton and induce apoptosis sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H18N4O2 |
|---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
2-amino-4,4-dimethoxyspiro[3-azabicyclo[3.1.0]hex-2-ene-6,1'-cyclohexane]-1,5-dicarbonitrile |
InChI |
InChI=1S/C14H18N4O2/c1-19-14(20-2)13(9-16)11(6-4-3-5-7-11)12(13,8-15)10(17)18-14/h3-7H2,1-2H3,(H2,17,18) |
InChI Key |
NPRBNBVEAFMMEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2(C3(C2(C(=N1)N)C#N)CCCCC3)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(2-chlorophenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B11509725.png)
![Methyl 7-hydroxy-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11509733.png)

![3,4,6-trichloro-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B11509741.png)
![11-(3-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11509742.png)
![1H-Anthra[1,2-c]isoxazole-3,6,11-trione](/img/structure/B11509753.png)
![N-benzyl-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-1H-pyrazole-3-carboxamide](/img/structure/B11509759.png)
![N-(4-Ethoxyphenyl)-2-{1-ethyl-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide](/img/structure/B11509767.png)
![2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11509781.png)
![N-[2-(3-Chloro-phenylamino)-2-phenyl-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B11509782.png)
![2-Chlorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate](/img/structure/B11509785.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide](/img/structure/B11509788.png)

![(5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11509795.png)
